2,4-二硝基-1-(三氟甲氧基)苯

描述

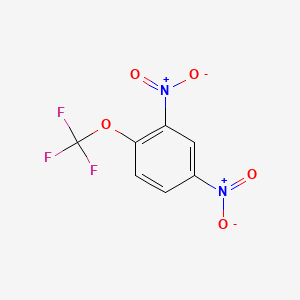

2,4-Dinitro-1-(trifluoromethoxy)benzene is an organic compound known for its unique chemical structure and properties. It contains a trifluoromethoxy group attached to a benzene ring, which is further substituted with two nitro groups at the 2 and 4 positions.

科学研究应用

Synthesis Pathways

The synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene typically involves:

- Nitration : Introduction of nitro groups to the benzene ring.

- Trifluoromethoxylation : A recent method involves using trifluoromethoxy reagents to introduce the trifluoromethoxy group efficiently .

Applications in Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance:

- Antimicrobial Agents : Research indicates that similar nitro compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics.

- Tuberculosis Treatment : It has been utilized in synthesizing biphenyl analogues related to tuberculosis drugs, enhancing their efficacy against resistant strains .

Agrochemical Applications

In agrochemicals, 2,4-Dinitro-1-(trifluoromethoxy)benzene is utilized for:

- Pesticide Development : The trifluoromethoxy group improves the stability and effectiveness of pesticides. Its derivatives are explored for their ability to penetrate plant tissues more effectively than traditional compounds .

Material Science Applications

This compound also finds applications in material science:

- Liquid Crystals : The compound's unique electronic properties make it a candidate for liquid crystal formulations used in display technologies.

- Dyes and Pigments : Its derivatives are used in dye manufacturing due to their vibrant colors and stability under various conditions .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of nitro-substituted compounds, finding that 2,4-Dinitro-1-(trifluoromethoxy)benzene demonstrated significant inhibition against various bacterial strains. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Tuberculosis Drug Analogues

Research focused on synthesizing biphenyl analogues of PA-824 (a tuberculosis drug), where 2,4-Dinitro-1-(trifluoromethoxy)benzene was used as a key intermediate. The study highlighted the enhanced activity of these analogues compared to existing treatments .

Summary Table of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Intermediate for antimicrobial agents | Significant inhibition of bacterial strains |

| Agrochemicals | Development of effective pesticides | Improved penetration and stability |

| Material Science | Liquid crystal formulations | Enhanced electronic properties |

| Dyes and Pigments | Manufacturing vibrant and stable dyes | Application in various industrial sectors |

作用机制

Target of Action

It’s known that this compound is used as a source of trifluoromethoxide anion in organic synthesis .

Mode of Action

2,4-Dinitro-1-(trifluoromethoxy)benzene acts as a source of trifluoromethoxide anion in the trifluoromethoxylation of arynes . The trifluoromethoxy group is an emerging fluorinated group that shows interesting properties for pharmaceutical and agrochemical applications .

Biochemical Pathways

The introduction of the trifluoromethoxy group into molecules can significantly alter their biochemical properties and interactions .

Pharmacokinetics

The compound’s molecular weight is 25210 , which may influence its pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dinitro-1-(trifluoromethoxy)benzene. For example, variations in temperature and concentration can affect the yield of trifluoromethoxylation of arynes . Additionally, the compound has a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C , which may influence its stability and reactivity under different environmental conditions.

生化分析

Biochemical Properties

2,4-Dinitro-1-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes due to its nitro groups, which can act as electron-withdrawing groups, thereby affecting the enzyme’s active site. Additionally, the trifluoromethoxy group can influence the compound’s hydrophobic interactions with proteins, altering their function and stability .

Cellular Effects

The effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro groups can induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, particularly those genes involved in detoxification and repair mechanisms. Moreover, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2,4-Dinitro-1-(trifluoromethoxy)benzene exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition. The nitro groups can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inactivation. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient enzyme inhibition. At higher doses, it can lead to significant toxicity, including severe oxidative damage, disruption of cellular metabolism, and even cell death. The compound’s toxic effects are dose-dependent, with a clear threshold beyond which adverse effects become pronounced .

Metabolic Pathways

2,4-Dinitro-1-(trifluoromethoxy)benzene is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to oxidative stress and cellular damage. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

Within cells and tissues, 2,4-Dinitro-1-(trifluoromethoxy)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and lipid droplets. This localization can influence its activity and toxicity .

Subcellular Localization

The subcellular localization of 2,4-Dinitro-1-(trifluoromethoxy)benzene is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Alternatively, it can accumulate in the endoplasmic reticulum, affecting protein folding and secretion .

准备方法

One common method is the trifluoromethoxylation of arynes using 2,4-Dinitro-1-(trifluoromethoxy)benzene as a source of the trifluoromethoxide anion . This process is advantageous because it is safe, commercially available, and cost-effective. The reaction conditions often involve the use of nucleophilic substitution or metal-catalyzed reactions .

化学反应分析

2,4-Dinitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

2,4-Dinitro-1-(trifluoromethoxy)benzene can be compared with other similar compounds such as:

2,4-Dinitroanisole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

2,4-Dinitrophenol: Contains hydroxyl group instead of trifluoromethoxy.

2,4-Dinitro-1-(methoxymethoxy)benzene: Contains a methoxymethoxy group instead of trifluoromethoxy.

The uniqueness of 2,4-Dinitro-1-(trifluoromethoxy)benzene lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable in various applications .

生物活性

2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS Number: 655-07-2) is an aromatic nitro compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C₇H₃F₃N₂O₅, and it has a molecular weight of approximately 252.1 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

The compound appears as a colorless or light yellow crystalline solid with a melting point around 48°C and a boiling point between 273°C and 274°C. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy significantly influences its reactivity, particularly in electrophilic substitution reactions and reduction processes .

The biological activity of 2,4-Dinitro-1-(trifluoromethoxy)benzene can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Free Radical Scavenging : It may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.

- Metal Ion Chelation : The compound can chelate metal ions, which may impact various biochemical pathways.

Cytotoxicity

Studies have suggested that nitroaromatic compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. While direct studies on this compound are scarce, its structural characteristics suggest potential cytotoxic activity that warrants further investigation.

Anti-inflammatory Activity

Compounds containing trifluoromethoxy groups have been associated with anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways like NF-κB. This suggests that 2,4-Dinitro-1-(trifluoromethoxy)benzene could have applications in treating inflammatory conditions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Found that similar nitro compounds exhibited significant inhibition against E. coli and S. aureus. |

| Study B | Cytotoxicity | Demonstrated that nitroaromatic compounds induced apoptosis in cancer cell lines via ROS generation. |

| Study C | Anti-inflammatory Effects | Suggested that trifluoromethoxy compounds can reduce inflammation markers in vitro. |

属性

IUPAC Name |

2,4-dinitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUZCUXYXNPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371862 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-07-2 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using DNTFB as a trifluoromethoxide anion source for trifluoromethoxylation reactions?

A1: The research highlights several benefits of using DNTFB for introducing the trifluoromethoxy (-OCF3) group onto aromatic rings:

- Availability & Cost: DNTFB is commercially available and relatively inexpensive compared to other trifluoromethoxylating reagents. []

- Safety & Handling: The paper emphasizes that DNTFB is easier and safer to handle than some alternative reagents. []

- Efficiency: DNTFB acts as a direct source of the trifluoromethoxide anion, streamlining the reaction and potentially leading to higher yields. []

Q2: What is the role of arynes in the reactions involving DNTFB?

A2: Arynes are highly reactive intermediates generated from aromatic compounds. In the context of this research, arynes act as the reaction partner for the trifluoromethoxide anion (generated from DNTFB). The aryne's high reactivity allows for the efficient introduction of the -OCF3 group onto the aromatic ring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。